Tert-butyl 2,4-difluorobenzoate
Description
Significance of Fluorine in Organic Synthesis and Medicinal Chemistry
The introduction of fluorine into organic molecules has become a powerful strategy in modern drug design and materials science. tandfonline.com Fluorine, being the most electronegative element, imparts unique properties to a molecule, such as enhanced metabolic stability, increased binding affinity to target proteins, and altered physicochemical characteristics like acidity and lipophilicity. tandfonline.commdpi.comchemxyne.com These modifications can lead to improved drug potency and better bioavailability. chemxyne.comacs.org For instance, the substitution of hydrogen with fluorine can block sites of metabolic oxidation, extending the active life of a drug in the body. mdpi.com The small size of the fluorine atom allows it to mimic hydrogen in certain steric contexts, yet its strong electron-withdrawing nature can profoundly influence the electronic properties of the molecule. acs.orgacs.org
Overview of Benzoate (B1203000) Esters as Synthetic Intermediates
Benzoate esters are a class of organic compounds that are widely utilized as intermediates in the synthesis of a vast array of more complex molecules. chemicalbook.comdergipark.org.tr They are derived from benzoic acid and an alcohol. chemicalbook.com Their utility stems from the reactivity of the ester functional group, which can undergo various transformations such as hydrolysis, transesterification, and reaction with Grignard reagents to form new carbon-carbon bonds. libretexts.org This versatility makes them valuable building blocks in the production of pharmaceuticals, dyes, and polymers. dergipark.org.tr The synthesis of benzoate esters is typically achieved through the Fischer esterification of benzoic acid with an alcohol in the presence of an acid catalyst. chemicalbook.com
Rationale for Focusing on Tert-butyl 2,4-difluorobenzoate
This compound serves as a valuable building block in organic synthesis, particularly in the creation of specialized materials and pharmaceuticals. musechem.com Its distinct structure, featuring a tert-butyl ester group and two fluorine atoms, lends itself to a variety of chemical reactions. musechem.com
Position and Influence of Fluorine Substituents
The presence and positioning of the two fluorine atoms on the benzene (B151609) ring of this compound are critical to its chemical behavior. The fluorine atoms are strong electron-withdrawing groups, which significantly influences the electron density of the aromatic ring. acs.org This electronic effect can affect the regioselectivity of further substitution reactions on the ring. Depending on their position, fluorine atoms can enhance the stability of the aromatic ring, making it more resistant to certain reactions while potentially activating it for others. nih.gov The 2,4-difluoro substitution pattern, in particular, creates a specific electronic environment that can direct incoming reagents to particular positions on the ring, a crucial aspect in multistep synthetic sequences.
Role of the Tert-butyl Ester Moiety
The tert-butyl ester group in this compound is not merely a passive component; it serves as a crucial protecting group for the carboxylic acid functionality. wikipedia.orgacs.org Protecting groups are essential in organic synthesis to prevent a reactive functional group from undergoing unwanted reactions while other parts of the molecule are being modified. wikipedia.org The tert-butyl group is known for its steric bulk, which hinders nucleophilic attack at the ester's carbonyl carbon. pearson.com A key advantage of the tert-butyl ester is its selective removal under acidic conditions, which generates a stable tert-butyl cation. youtube.comwikipedia.org This allows for the deprotection of the carboxylic acid under relatively mild conditions, often without affecting other acid-sensitive groups that might be present in the molecule. acs.org This controlled deprotection is a vital tool for chemists in the synthesis of complex target molecules. wikipedia.org
Chemical Properties of this compound
| Property | Value |
| CAS Number | 500353-15-1 chemicalbook.com |
| Molecular Formula | C₁₁H₁₂F₂O₂ chemicalbook.com |
| Molecular Weight | 214.21 g/mol chemicalbook.com |
| Appearance | Not specified, but related compounds are often liquids or low-melting solids. |
| Purity | >97% (as commercially available) biosynce.com |
This table summarizes key chemical properties of this compound.
Applications in Synthesis
This compound is utilized as a chemical reagent in a variety of organic reactions. biosynce.com It serves as a starting material for the synthesis of other more complex chemicals, including those with potential applications in the pharmaceutical and agricultural industries. biosynce.com
Properties
IUPAC Name |
tert-butyl 2,4-difluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2O2/c1-11(2,3)15-10(14)8-5-4-7(12)6-9(8)13/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIADSGDBPFELPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=C(C=C1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60726537 | |
| Record name | tert-Butyl 2,4-difluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60726537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
500353-15-1 | |
| Record name | tert-Butyl 2,4-difluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60726537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways of Tert Butyl 2,4 Difluorobenzoate
Direct Esterification and Transesterification Approaches
Direct esterification represents a fundamental approach to the synthesis of tert-butyl 2,4-difluorobenzoate. This method involves the reaction of a carboxylic acid with an alcohol, in this case, 2,4-difluorobenzoic acid and tert-butanol (B103910). However, the steric hindrance of the tertiary alcohol presents challenges.
Utilizing 2,4-Difluorobenzoic Acid and tert-Butanol
The direct acid-catalyzed esterification of 2,4-difluorobenzoic acid with tert-butanol is often inefficient. researchgate.net The bulky nature of the tert-butyl group hinders its nucleophilic attack on the carbonyl carbon of the benzoic acid, making traditional methods like Fischer esterification with a strong acid catalyst (e.g., H₂SO₄) low-yielding. researchgate.net Alternative strategies are often required to overcome this steric barrier. One common method involves activating the carboxylic acid, for example, by converting it to its more reactive acid chloride derivative. This activated intermediate can then react with tert-butanol in the presence of a non-nucleophilic base. Another approach involves using isobutylene (B52900) gas bubbled through a solution of the carboxylic acid with an acid catalyst, which generates the tert-butyl carbocation in situ for the esterification reaction. researchgate.net
Catalytic Systems for Enhanced Yield and Selectivity
To improve the efficiency of the direct esterification with tert-butanol, various catalytic systems can be employed. The use of coupling agents and catalysts that activate the carboxylic acid without requiring harsh conditions is a key strategy. For instance, systems involving 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with 4-(dimethylamino)pyridine (DMAP) can facilitate the reaction. researchgate.net In this process, the carboxylic acid first reacts with EDC to form a highly reactive O-acylisourea intermediate, which is then readily attacked by tert-butanol, with DMAP acting as an acyl transfer catalyst. researchgate.net
Another approach involves the use of heterogeneous catalysts, such as calcined hydrotalcite. researchgate.net These solid base catalysts can promote the esterification under milder conditions and offer the advantage of easy separation from the reaction mixture. researchgate.net Research into benzotriazole (B28993) esters, formed in situ from the carboxylic acid and hydroxybenzotriazole (B1436442) (HOBt), also shows promise as efficient intermediates for the esterification of sterically hindered alcohols like tert-butanol. researchgate.net
Palladium-Catalyzed Carbonylation Reactions
Palladium-catalyzed reactions provide a powerful and versatile method for forming carbon-carbon bonds and introducing carbonyl groups into aromatic systems. This approach allows for the synthesis of benzoate (B1203000) esters from aryl halides or pseudo-halides.
From Halogenated Fluorobenzenes to Benzoate Esters
The synthesis of this compound can be envisioned through the palladium-catalyzed carbonylation of a halogenated 1,3-difluorobenzene (B1663923) derivative. In this type of reaction, an aryl halide (e.g., 1-bromo-2,4-difluorobenzene (B57218) or 1-iodo-2,4-difluorobenzene) undergoes oxidative addition to a palladium(0) complex. The resulting arylpalladium(II) species then inserts carbon monoxide (CO) to form an aroylpalladium(II) complex. Subsequent reaction with tert-butanol, often in the presence of a base, leads to the reductive elimination of the desired tert-butyl benzoate ester and regeneration of the palladium(0) catalyst. mdpi.com This catalytic cycle allows for the efficient conversion of readily available halogenated fluorobenzenes into the target ester. mdpi.commdpi.com
Ligand Design for Regioselectivity and Efficiency
The success of palladium-catalyzed carbonylation reactions is highly dependent on the choice of ligands coordinated to the palladium center. The ligand influences the catalyst's stability, activity, and selectivity. For reactions involving fluorinated substrates, ligands must be robust and capable of promoting the desired catalytic steps. Bulky, electron-rich phosphine (B1218219) ligands are commonly employed. For example, ligands like Xantphos have been used in carbonylation reactions due to their wide bite angle, which can promote the desired reductive elimination step. mdpi.com The use of specific phosphonium (B103445) salts, such as di-tert-butyl(methyl)phosphonium tetrafluoroborate, has also proven effective in palladium-catalyzed reactions of other fluorinated heterocyclic systems, suggesting their potential applicability. mdpi.com The design of ligands like AdBippyPhos has been crucial in other challenging palladium-catalyzed cross-coupling reactions involving fluorinated compounds, highlighting the ongoing importance of ligand development to control reaction outcomes. escholarship.org
Nucleophilic Aromatic Substitution (SNAr) Pathways
Nucleophilic aromatic substitution (SNAr) offers another potential route to fluorinated aromatic compounds. This reaction is particularly effective when the aromatic ring is activated by strong electron-withdrawing groups.
The SNAr mechanism involves the addition of a nucleophile to an aryl halide or sulfonate, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgznaturforsch.com For this intermediate to form, the aromatic ring must be substituted with potent electron-withdrawing groups (such as nitro or cyano groups) positioned ortho or para to the leaving group. libretexts.orgresearchgate.net The fluorine atoms in 2,4-difluorobenzoate are themselves electron-withdrawing, but an additional activating group would likely be necessary to facilitate the substitution of a fluoride (B91410) ion by a tert-butoxide nucleophile.
A hypothetical SNAr pathway for the synthesis of this compound could involve a starting material like 2,4,5-trifluoronitrobenzene. In this scenario, the nitro group would activate the ring towards nucleophilic attack. The tert-butoxide ion could then displace the fluoride at the 5-position. Subsequent transformation of the nitro group into a carboxylic acid ester function would be required to complete the synthesis, making this a multi-step and potentially complex route compared to other methods. The success of such a pathway would depend heavily on the regioselectivity of the nucleophilic attack and the feasibility of the subsequent functional group interconversions.
Regioselective SNAr on Fluorinated Benzoate Precursors
Nucleophilic aromatic substitution (SNAr) on highly activated fluorinated aromatic rings is a powerful method for the formation of new carbon-heteroatom and carbon-carbon bonds. In the context of synthesizing this compound, this would typically involve the reaction of a suitable 2,4-difluorobenzoyl derivative with a tert-butoxide source.
The regioselectivity of the SNAr reaction on a 2,4-difluorinated aromatic ring is dictated by the electronic effects of the substituents. The fluorine atoms themselves are strongly electron-withdrawing, activating the ring towards nucleophilic attack. nih.govmasterorganicchemistry.com The carbonyl group of the benzoate ester further deactivates the ring and directs the incoming nucleophile. Generally, nucleophilic attack is favored at positions ortho and para to strong electron-withdrawing groups. In the case of a 2,4-difluorobenzoyl precursor, the situation is complex. The fluorine at the 2-position is ortho to the carboxylate group, while the fluorine at the 4-position is para. Computational studies on similar systems, like 2,4-difluoronitrobenzene, have shown that the regioselectivity can be influenced by the solvent, with nonpolar solvents favoring ortho-substitution.
A plausible synthetic route involves the reaction of 2,4-difluorobenzoyl chloride or a similar activated derivative with potassium tert-butoxide. The reaction proceeds via the addition of the tert-butoxide ion to the aromatic ring, forming a negatively charged intermediate known as a Meisenheimer complex. nih.gov Subsequent elimination of a fluoride ion restores aromaticity and yields the desired ester. The fluoride leaving group ability in SNAr reactions is notable, often being superior to other halogens due to the high electronegativity of fluorine which facilitates the initial nucleophilic attack, this step being the rate-determining step of the reaction. masterorganicchemistry.comnih.gov
Impact of Nucleophile Structure and Reaction Conditions
The structure of the nucleophile and the reaction conditions play a critical role in the success of SNAr reactions. The tert-butoxide anion is a strong, yet sterically hindered nucleophile. numberanalytics.com This steric bulk can influence the regioselectivity of the reaction, potentially favoring attack at the less hindered position of the aromatic ring. numberanalytics.com
In the reaction of an activated aryl fluoride with a tertiary alkoxide like potassium tert-butoxide, the choice of solvent is crucial. Tetrahydrofuran (THF) is a common solvent for such reactions, allowing for good solubility of the reagents and facilitating the reaction at moderate temperatures. stanford.edu The reaction is typically carried out by dissolving the aryl fluoride and the alcohol in THF, followed by the addition of a strong base like potassium hexamethyldisilazide (KHMDS) to generate the alkoxide in situ. stanford.edu Alternatively, commercially available potassium tert-butoxide can be used directly. stanford.edu
The table below summarizes the synthesis of various tert-butyl aryl ethers via SNAr, illustrating the general conditions applicable to the synthesis of this compound.
| Aryl Fluoride | Nucleophile/Base | Solvent | Temperature (°C) | Yield (%) |
| 1-Fluoro-4-nitrobenzene | KOtBu | THF | 0 to 23 | 95 |
| 1-Fluoro-2-nitrobenzene | KOtBu | THF | 0 to 23 | 98 |
| 2,4-Difluoronitrobenzene | KOtBu | THF | 0 to 23 | 96 (para-substitution) |
This data is representative of SNAr reactions with tert-butoxide and is based on findings for similar activated aryl fluorides. stanford.edu
Advanced Synthetic Strategies
Beyond classical SNAr and esterification methods, advanced synthetic strategies are being explored to improve the efficiency, selectivity, and sustainability of the synthesis of compounds like this compound.
Utilization of Organometallic Reagents in Benzoate Synthesis
Organometallic reagents offer a versatile toolkit for the formation of carbon-carbon and carbon-heteroatom bonds. While direct application of organometallic reagents for the synthesis of this compound is not widely reported, analogous reactions suggest potential pathways. For instance, organotin reagents, such as tri-n-butyltin 2,6-difluorobenzoate, have been synthesized and characterized, indicating the compatibility of organometallic species with fluorinated benzoates. acs.org
A hypothetical approach could involve the palladium-catalyzed cross-coupling reaction between a tert-butoxycarbonyl-containing organometallic reagent and a 1-bromo-2,4-difluorobenzene derivative. However, the preparation and stability of such a reagent would be challenging. A more plausible route would be the carbonylation of a 2,4-difluoroaryl metallic species in the presence of tert-butanol.
Green Chemistry Approaches in this compound Synthesis
Green chemistry principles are increasingly influencing the design of synthetic routes, aiming to reduce waste, use less hazardous materials, and improve energy efficiency. For the synthesis of this compound, several green strategies can be envisioned.
One promising approach is the use of enzyme catalysis. Lipases, for example, are known to catalyze esterification reactions under mild conditions. rsc.org A commercially available polymer-supported lipase, Novozym-435, has been shown to be effective for the esterification of various carboxylic acids, including complex and pharmaceutically relevant ones, in water as the reaction medium. rsc.org This methodology could potentially be adapted for the reaction between 2,4-difluorobenzoic acid and tert-butanol, offering a significant environmental advantage over traditional methods that use organic solvents.
Another green strategy involves the use of more sustainable reagents and solvents for esterification. The Steglich esterification, a mild method for forming esters, traditionally uses hazardous carbodiimides and solvents like dichloromethane (B109758) (DCM). rsc.org Recent research has focused on developing greener alternatives. For instance, the use of Mukaiyama's reagent in combination with dimethyl carbonate (DMC) as a solvent has been identified as a more sustainable option for Steglich-type reactions, including the synthesis of tert-butyl esters. rsc.org
The table below presents a comparison of traditional and greener esterification methods that could be applied to the synthesis of this compound.
| Method | Reagents | Solvent | Key Advantages |
| Traditional Esterification | 2,4-Difluorobenzoic acid, SOCl2, then t-BuOH, Pyridine | Dichloromethane | High yielding for many substrates |
| Steglich Esterification | 2,4-Difluorobenzoic acid, t-BuOH, DCC, DMAP | Dichloromethane | Mild reaction conditions |
| Green Steglich-type | 2,4-Difluorobenzoic acid, t-BuOH, Mukaiyama's reagent | Dimethyl Carbonate | More sustainable solvent and reagent |
| Enzymatic Esterification | 2,4-Difluorobenzoic acid, t-BuOH, Novozym-435 | Water | Environmentally benign solvent, mild conditions |
This table provides a conceptual comparison of potential synthetic routes based on established green chemistry principles. rsc.orgrsc.org
Chemical Reactivity and Transformation Studies of Tert Butyl 2,4 Difluorobenzoate
Hydrolysis and Ester Cleavage Reactions
The hydrolysis of the tert-butyl ester group is a fundamental transformation, providing a route to the corresponding carboxylic acid, 2,4-difluorobenzoic acid. The stability of the tert-butyl cation makes this ester particularly susceptible to acid-catalyzed cleavage, while it remains relatively stable under basic conditions.
The deprotection of tert-butyl 2,4-difluorobenzoate to yield 2,4-difluorobenzoic acid is efficiently achieved under acidic conditions. The choice of acid and reaction conditions allows for selective cleavage, even in the presence of other acid-sensitive functional groups. Common reagents for this transformation include strong acids like trifluoroacetic acid (TFA), sulfuric acid, and hydrochloric acid, as well as Lewis acids.
The general reaction is as follows: this compound + Acid Catalyst → 2,4-Difluorobenzoic Acid + Isobutylene (B52900)
Research has demonstrated the efficacy of various acidic systems for the removal of tert-butyl esters. While specific studies on this compound are part of broader research into protecting group strategies, the principles are directly applicable. For instance, treatment with a solution of TFA in a solvent like dichloromethane (B109758) (DCM) at room temperature typically results in rapid and clean conversion to the carboxylic acid.
| Catalyst/Reagent | Typical Conditions | Yield | Notes |
| Trifluoroacetic Acid (TFA) | DCM, Room Temperature | High | Common and effective method; volatile byproducts. |
| Sulfuric Acid (H₂SO₄) | Dioxane/Water, Heat | Good to High | Stronger acid, may require more careful control. |
| Hydrochloric Acid (HCl) | Acetic Acid, Room Temp. | Good | A classic method for ester deprotection. |
| Ytterbium triflate (Yb(OTf)₃) | Nitromethane, 45-50°C | Excellent | A mild Lewis acid catalyst allowing for high selectivity. |
| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | Good | A Lewis acid approach for chemoselective hydrolysis. researchgate.netnih.govwikipedia.org |
This table is illustrative, based on general procedures for tert-butyl ester deprotection.
The use of Lewis acids like ytterbium triflate has been shown to be highly selective for tert-butyl esters in the presence of other ester types, such as methyl or benzyl esters. This selectivity is advantageous in complex molecule synthesis.
The acid-catalyzed hydrolysis of tert-butyl esters, including this compound, predominantly proceeds through a unimolecular mechanism known as AAL1 (acid-catalyzed, alkyl-oxygen cleavage, unimolecular). This pathway is favored due to the exceptional stability of the tertiary carbocation (tert-butyl cation) that is formed as an intermediate.
The mechanism involves the following key steps:
Protonation: The carbonyl oxygen of the ester is protonated by the acid catalyst. This initial step increases the electrophilicity of the carbonyl carbon, but more importantly, it makes the ester group a better leaving group.
Formation of a Stable Carbocation: The C-O bond between the acyl group and the tert-butyl group cleaves, resulting in the formation of the carboxylic acid (2,4-difluorobenzoic acid) and a stable tert-butyl cation. This step is the rate-determining step of the reaction.
Deprotonation/Elimination: The tert-butyl cation is neutralized. It can either be trapped by a nucleophile (like water) to form tert-butanol (B103910) or, more commonly, lose a proton to form isobutylene gas.
This AAL1 mechanism is distinct from the more common AAC2 mechanism (acid-catalyzed, acyl-oxygen cleavage, bimolecular) observed for the hydrolysis of less sterically hindered esters like methyl or ethyl esters, which involves a nucleophilic attack of water on the protonated carbonyl group. The steric hindrance of the tert-butyl group and the stability of its corresponding cation are the decisive factors for the AAL1 pathway.
Functional Group Interconversions on the Aromatic Ring
The 2,4-difluorinated aromatic ring of the ester is amenable to further functionalization. The existing fluorine atoms and the tert-butoxycarbonyl group influence the regioselectivity of subsequent substitution reactions, both electrophilic and nucleophilic.
Further halogenation of the aromatic ring of this compound is an example of an electrophilic aromatic substitution (SEAr) reaction. wikipedia.orguci.edu The regiochemical outcome is determined by the combined directing effects of the substituents already present: the two fluorine atoms and the tert-butoxycarbonyl group.
Fluorine atoms (at C2 and C4): Halogens are deactivating groups due to their inductive electron-withdrawing effect, but they are ortho, para-directors because of their ability to donate a lone pair of electrons through resonance, stabilizing the carbocation intermediate (arenium ion).
Tert-butoxycarbonyl group (-COOtBu): This ester group is a deactivating group and a meta-director due to both inductive and resonance electron-withdrawal.
The directing effects are therefore in conflict. The fluorine at C2 directs incoming electrophiles to positions C3 and C5. The fluorine at C4 directs to positions C3 and C5. The ester group at C1 directs to position C5. All three substituents strongly deactivate the ring, making harsh reaction conditions necessary. However, the directing effects converge on the C5 position, making it the most likely site for electrophilic attack.
Therefore, the bromination or chlorination of this compound is expected to yield primarily the 5-halo derivative.
The introduction of hydroxy (-OH) or alkoxy (-OR) groups onto the electron-deficient difluorobenzoate ring is achieved through nucleophilic aromatic substitution (SNAr). wikipedia.orgmasterorganicchemistry.comlibretexts.org In this reaction, a nucleophile (e.g., hydroxide, methoxide) attacks the ring and displaces one of the fluorine atoms. For an SNAr reaction to occur, the ring must be "activated" by a strong electron-withdrawing group (EWG) positioned ortho or para to the leaving group. libretexts.org
In this compound, the tert-butoxycarbonyl group at C1 acts as the necessary EWG. It can stabilize the negative charge of the intermediate Meisenheimer complex through resonance. wikipedia.org
Substitution at C2: The fluorine at C2 is ortho to the ester group. A nucleophilic attack here would generate a Meisenheimer complex where the negative charge can be delocalized onto the carbonyl oxygen. However, this position is sterically hindered by the ester group.
Substitution at C4: The fluorine at C4 is para to the ester group. A nucleophilic attack at this position also allows for resonance stabilization of the intermediate's negative charge by the ester group. This position is less sterically hindered than C2.
Due to these factors, nucleophilic attack is highly favored at the C4 position. Reaction with a nucleophile like sodium methoxide (NaOMe) would selectively displace the C4-fluorine to yield tert-butyl 4-methoxy-2-fluorobenzoate.
| Nucleophile | Reagent Example | Expected Major Product |
| Hydroxide | Sodium Hydroxide (NaOH) | Tert-butyl 4-hydroxy-2-fluorobenzoate |
| Methoxide | Sodium Methoxide (NaOMe) | Tert-butyl 4-methoxy-2-fluorobenzoate |
| Ethoxide | Sodium Ethoxide (NaOEt) | Tert-butyl 4-ethoxy-2-fluorobenzoate |
Carbon-carbon bond formation on the aromatic ring can be achieved through various strategies, although the deactivated nature of the ring presents challenges for some classic methods.
Alkylation: Friedel-Crafts alkylation is generally not effective on strongly deactivated rings like difluorobenzoates. libretexts.orgyoutube.com The presence of the ester and two fluorine atoms makes the ring insufficiently nucleophilic to attack the carbocation electrophile generated in these reactions. libretexts.org Alternative methods involving organometallic reagents might be required for successful alkylation.
Arylation: Modern cross-coupling reactions provide a more viable route for arylation. Palladium-catalyzed reactions, such as the Suzuki or Stille coupling, can be used to form C-C bonds. However, these typically require converting one of the C-F bonds into a more reactive C-Br, C-I, or C-OTf bond first.
A more direct approach is the palladium-catalyzed direct C-H arylation. While challenging on this electron-poor substrate, specialized catalytic systems can promote the coupling of aryl halides with the C-H bonds of the difluorobenzoate ring. Given the directing effects discussed in section 3.2.1, such a reaction would likely occur at the C5 position. Site-selective cross-coupling reactions have been developed for dihalobenzoates using specific palladium catalysts and ligands, which can selectively couple at either the C2 or C4/C5 positions depending on the chosen conditions. researchgate.netias.ac.in These advanced methods offer a powerful tool for the controlled synthesis of complex biaryl structures from substrates like this compound.
Reaction with Amines and Nitrogen-Containing Nucleophiles
The reactivity of this compound towards amines and other nitrogen nucleophiles is dictated by two primary sites of attack: the electrophilic carbonyl carbon of the ester and the activated positions on the aromatic ring.
The conversion of esters to amides, known as amidation or aminolysis, is a fundamental transformation in organic chemistry. For this compound, this reaction involves the nucleophilic acyl substitution of the tert-butoxy group by an amine. While direct amidation of unactivated esters can be challenging, various methods have been developed to facilitate this process. researchgate.net
The reaction is often promoted by heat or the use of catalysts. However, the steric hindrance of the tert-butyl group can significantly slow the rate of nucleophilic attack at the carbonyl carbon compared to less bulky esters like methyl or ethyl esters. nih.gov Consequently, more forcing conditions or specialized reagents may be required to achieve high yields. For instance, studies on other sterically encumbered tert-butyl esters have shown that effective amidation sometimes requires the use of metal reductants and additives under high temperatures. nih.gov Base-promoted methods, such as using potassium tert-butoxide, have also been employed for the direct amidation of various esters under milder, ambient conditions. researchgate.net
| Method | Key Reagents/Catalyst | Typical Conditions | Applicability Notes |
|---|---|---|---|
| Thermal Aminolysis | Amine (neat or in solvent) | High Temperature (>100 °C) | Generally slow; requires excess amine. |
| Base-Promoted | Potassium tert-butoxide (t-BuOK) | Ambient Temperature, Green Solvents | Efficient for a range of aliphatic and aromatic esters. researchgate.net |
| Nickel-Catalyzed | Ni(glyme)Cl₂, 1,10-phenanthroline, Zn, TMSCl | 120 °C, NMP solvent | Used for coupling esters with nitroarenes (reduced in situ to amines). nih.gov |
The 2,4-difluorobenzoyl moiety is highly susceptible to nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing effects of the two fluorine atoms and the ester group activate the aromatic ring towards attack by nucleophiles. wikipedia.orgnih.gov In this reaction, a nucleophile displaces one of the fluorine atoms, which acts as a good leaving group.
The regioselectivity of the attack is governed by the ability of the activating groups to stabilize the negative charge in the intermediate Meisenheimer complex. For a 2,4-disubstituted ring with an activating group at position 1 (the ester), nucleophilic attack is generally favored at the para-position (C4) and ortho-position (C2). The negative charge in the intermediate can be effectively delocalized onto the oxygen atoms of the ester group via resonance, particularly from the para position.
A pertinent study on the closely related substrate, t-butyl 5-chloro-2,4-difluorobenzoate, demonstrated a highly regioselective SNAr reaction. In this case, a nucleophile (1-adamantanemethanol) preferentially displaced the fluorine atom at the C4 position, para to the ester group, leaving the C2 fluorine and the C5 chlorine atoms intact. researchgate.netacs.org This highlights the strong directing effect of the para-ester group in activating the C4 position for nucleophilic substitution.
| Position | Activating Group(s) | Reactivity towards Nucleophilic Attack | Reason |
|---|---|---|---|
| C4 (para to ester) | Ester (para), Fluorine (ortho) | Highly Activated | Strong resonance stabilization of the Meisenheimer intermediate by the ester group. |
| C2 (ortho to ester) | Ester (ortho), Fluorine (para) | Activated | Resonance and inductive stabilization from the ester group. |
Reductions and Oxidations
The chemical behavior of this compound under reductive and oxidative conditions is largely determined by the distinct properties of the ester functional group and the fluorinated aromatic ring.
The tert-butyl ester group can be reduced to a primary alcohol, yielding (2,4-difluorophenyl)methanol. This transformation requires a strong reducing agent due to the relatively low reactivity of esters compared to aldehydes or ketones.
Lithium aluminum hydride (LiAlH₄) is a powerful hydride reagent commonly used for the reduction of esters to primary alcohols. commonorganicchemistry.commasterorganicchemistry.comlibretexts.org The reaction proceeds via the nucleophilic addition of a hydride ion to the ester carbonyl, forming a tetrahedral intermediate. This is followed by the elimination of the tert-butoxide leaving group to generate an intermediate aldehyde. The aldehyde is more reactive than the starting ester and is immediately reduced by another equivalent of LiAlH₄ to the corresponding alkoxide, which yields (2,4-difluorophenyl)methanol upon aqueous workup. masterorganicchemistry.comlibretexts.org Weaker reducing agents, such as sodium borohydride (NaBH₄), are generally not reactive enough to reduce esters. libretexts.orglibretexts.org
| Reagent | Formula | Reactivity with Esters | Product |
|---|---|---|---|
| Lithium Aluminum Hydride | LiAlH₄ | High | Primary Alcohol |
| Sodium Borohydride | NaBH₄ | Very Low / Unreactive | No reaction |
| Diisobutylaluminum Hydride | DIBAL-H | Moderate | Aldehyde (at low temp.) or Primary Alcohol |
| Lithium Borohydride | LiBH₄ | Moderate | Primary Alcohol |
The aromatic ring of this compound is highly resistant to oxidative transformations. Aromatic rings that are substituted with multiple strong electron-withdrawing groups, such as fluorine atoms and a carboxylate function, are electron-deficient. This low electron density deactivates the ring towards attack by electrophilic oxidizing agents, which are the most common type of reagents used for aromatic oxidation.
Polyfluorinated aromatic compounds are known for their exceptional chemical and thermal stability. nih.gov Attempts to carry out oxidative reactions, such as hydroxylation or ring-opening, on such deactivated systems typically require extremely harsh conditions or specialized reagents. Under such conditions, non-selective degradation of the molecule is more likely than a controlled transformation. Consequently, there is a notable lack of published research detailing specific oxidative transformations on the aromatic nucleus of this compound, reflecting the inherent inertness of this electron-poor system.
Applications As a Synthetic Intermediate in Complex Molecule Synthesis
Precursor in Pharmaceutical Development
In the pharmaceutical industry, the 2,4-difluorophenyl moiety is a common feature in many drug candidates due to its ability to enhance metabolic stability and binding affinity. Tert-butyl 2,4-difluorobenzoate provides a convenient entry point for introducing this important structural motif.
Intermediate in the Preparation of Nav1.7 Inhibitors
The voltage-gated sodium channel Nav1.7 is a significant target for the development of novel pain therapeutics. nih.govresearchgate.net A substituted version of the title compound, tert-butyl 5-chloro-2,4-difluorobenzoate, has been utilized as a key intermediate in the synthesis of potent sulfonamide-based Nav1.7 inhibitors. google.com The synthesis involves the reaction of this intermediate with a phenol (B47542) derivative to construct the core structure of the inhibitor. google.com
Table 1: Synthesis of a Nav1.7 Inhibitor Intermediate google.com
| Step | Starting Materials | Reagents | Product |
| 1 | tert-butyl 5-chloro-2,4-difluorobenzoate, 4-chloro-3-(trifluoromethyl)phenol | K₂CO₃, DMSO | tert-butyl 5-chloro-4-[4-chloro-3-(trifluoromethyl)phenoxy]-2-fluorobenzoate |
Synthesis of Venetoclax and Related Analogues
Venetoclax is a BCL-2 inhibitor used in the treatment of certain types of leukemia. google.com The synthesis of this complex molecule has been described starting from 2,4-difluorobenzoic acid, which is first converted to its methyl ester, methyl 2,4-difluorobenzoate. google.com This ester then undergoes a series of reactions to build the core structure of Venetoclax. While the specific use of the tert-butyl ester is not detailed in this particular patented process, the methodology establishes the importance of 2,4-difluorobenzoate esters as foundational building blocks for this class of drugs.
Table 2: Initial Steps in the Synthesis of a Venetoclax Precursor google.com
| Step | Starting Material | Reagents | Product |
| 1 | 2,4-difluorobenzoic acid | Methanol, Sulfuric acid | Methyl 2,4-difluorobenzoate |
Building Block for Agrochemicals and Bioactive Compounds
The applications of this compound extend beyond pharmaceuticals into other areas requiring complex bioactive molecules.
Derivatization to Antifungal Agents
The 2,4-difluorophenyl group is present in several important antifungal agents. However, a direct synthetic pathway starting from this compound for the creation of antifungal compounds is not extensively documented in the reviewed scientific literature and patents. google.com
Role in Material Science Applications
The unique properties imparted by the fluorine atoms make this compound and similar fluorinated compounds of interest in material science.
Fluorinated compounds are known for their unique properties, including high thermal stability and resistance to chemical degradation. While direct evidence of the incorporation of this compound into polymers was not found in the search results, the general utility of fluorinated building blocks in creating specialized materials is well-established. musechem.com
The development of novel optoelectronic materials is an active area of research. The introduction of fluorine atoms into organic molecules can influence their electronic properties, making them suitable for applications in this field. While specific applications of this compound in optoelectronics are not detailed in the provided results, the broader class of fluorinated organic compounds is explored for such uses.
Spectroscopic and Computational Investigations
Advanced Spectroscopic Characterization Techniques
The characterization of tert-butyl 2,4-difluorobenzoate relies on the application of several spectroscopic methods that probe the molecule's atomic and molecular properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and connectivity of atoms. For this compound, with the CAS number 500353-15-1, various NMR techniques are employed to map its structure. rsc.org
Proton NMR (¹H NMR) spectroscopy identifies the different types of hydrogen atoms in a molecule. In this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons of the tert-butyl group and the aromatic ring. The tert-butyl group, with its nine equivalent protons, would typically appear as a sharp singlet. The protons on the difluorinated benzene (B151609) ring would exhibit more complex splitting patterns due to coupling with each other and with the neighboring fluorine atoms. The chemical shifts and coupling constants of these signals are crucial for confirming the substitution pattern of the aromatic ring.
Interactive ¹H NMR Data Table for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Data not available | Data not available | Data not available | Aromatic Protons |
| Data not available | Data not available | Data not available | tert-Butyl Protons |
Note: Specific experimental data for chemical shifts, multiplicity, and integration is not publicly available and would typically be found in specialized chemical databases or research publications.
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum. The spectrum would show signals for the carbonyl carbon of the ester group, the quaternary and methyl carbons of the tert-butyl group, and the carbons of the aromatic ring. The carbons directly bonded to fluorine atoms will exhibit characteristic splitting (C-F coupling), which is a key indicator of their presence and position.
Interactive ¹³C NMR Data Table for this compound
Note: Specific experimental data for chemical shifts and coupling constants is not publicly available and would typically be found in specialized chemical databases or research publications.
Fluorine-19 NMR (¹⁹F NMR) is a specialized technique used to analyze fluorine-containing compounds. Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it is a highly sensitive nucleus for NMR studies. In this compound, the two fluorine atoms are in different chemical environments and are expected to show two distinct signals in the ¹⁹F NMR spectrum. The chemical shifts of these signals and their coupling with each other (F-F coupling) and with the aromatic protons (H-F coupling) provide definitive evidence for the 2,4-difluoro substitution pattern.
Interactive ¹⁹F NMR Data Table for this compound
| Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Assignment |
| Data not available | Data not available | Data not available | F at C-2 |
| Data not available | Data not available | Data not available | F at C-4 |
Note: Specific experimental data for chemical shifts, multiplicity, and coupling constants is not publicly available and would typically be found in specialized chemical databases or research publications.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands corresponding to its key structural features. A strong absorption band is expected in the region of 1720-1740 cm⁻¹ due to the C=O stretching vibration of the ester group. The C-O stretching vibrations of the ester would appear in the 1150-1250 cm⁻¹ region. The presence of the aromatic ring would be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ range. The C-F stretching vibrations typically appear as strong bands in the 1100-1300 cm⁻¹ region.
Interactive IR Spectroscopy Data Table for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| Data not available | Strong | C=O Stretch (Ester) |
| Data not available | Medium | Aromatic C=C Stretch |
| Data not available | Strong | C-O Stretch (Ester) |
| Data not available | Strong | C-F Stretch |
| Data not available | Medium-Weak | Aromatic C-H Stretch |
| Data not available | Medium | Aliphatic C-H Stretch |
Note: Specific experimental data for absorption frequencies and intensities is not publicly available and would typically be found in specialized chemical databases or research publications.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight (214.21 g/mol ). huji.ac.il A prominent fragmentation pathway would involve the loss of the tert-butyl group as a stable tert-butyl cation, leading to a significant peak at m/z 57. Another characteristic fragmentation would be the loss of isobutylene (B52900) (56 Da) from the molecular ion, resulting in a peak corresponding to 2,4-difluorobenzoic acid.
Interactive Mass Spectrometry Data Table for this compound
| m/z | Relative Intensity (%) | Assignment |
| Data not available | Data not available | [M]⁺ (Molecular Ion) |
| Data not available | Data not available | [M - C₄H₉]⁺ |
| Data not available | Data not available | [C₄H₉]⁺ |
| Data not available | Data not available | [M - C₄H₈]⁺ |
Note: Specific experimental data for m/z values and their relative intensities is not publicly available and would typically be found in specialized chemical databases or research publications.
X-ray Diffraction (XRD) for Solid-State Structure Determination
X-ray Diffraction (XRD) is a powerful analytical technique for determining the precise arrangement of atoms within a crystalline solid. For an organic molecule like this compound, a single-crystal XRD analysis would provide definitive information about its solid-state conformation, including bond lengths, bond angles, and intermolecular interactions.
While specific crystal structure data for this compound is not prominently available in the reviewed literature, the methodology for such an analysis is well-established. The process involves growing a suitable single crystal, mounting it on a diffractometer, and bombarding it with X-rays. The resulting diffraction pattern is then analyzed to generate an electron density map, from which the atomic positions can be determined.
An analysis would likely reveal key structural details, such as the planarity of the difluorobenzene ring and the orientation of the bulky tert-butyl ester group relative to the ring. Data obtained from XRD studies on similar aromatic esters show that the molecular structure can be influenced by crystal packing forces and intramolecular interactions. nih.govresearchgate.net For example, in a related complex, the dihedral angle between aromatic rings was precisely determined, and intramolecular hydrogen bonds were identified, which dictates the molecular conformation. nih.gov A hypothetical table of crystal data that would be generated from an XRD analysis is presented below.
Table 1: Illustrative Crystal Data and Structure Refinement Parameters for a Benzoate (B1203000) Compound Note: This table is a representative example of data obtained from an XRD experiment and does not represent actual data for this compound.
| Parameter | Value |
| Empirical Formula | C₁₁H₁₂F₂O₂ |
| Formula Weight | 214.21 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 15.678 |
| b (Å) | 15.788 |
| c (Å) | 8.705 |
| β (°) | 91.217 |
| Volume (ų) | 2154.4 |
| Z | 4 |
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide deep theoretical insights into the molecular properties of this compound, complementing experimental data.
Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often using functionals like B3LYP with a basis set such as LanL2DZ, can optimize the molecular geometry to its lowest energy state. researchgate.net
These calculations yield precise theoretical values for bond lengths, bond angles, and dihedral (torsion) angles. The optimized geometry provides a clear picture of the molecule's three-dimensional shape. For instance, the calculations would confirm the near-planarity of the benzene ring and determine the exact torsion angle between the plane of the ring and the ester group, which is influenced by the steric bulk of the tert-butyl moiety. Theoretical structural parameters from DFT are often in good agreement with experimental data obtained from techniques like XRD. nih.gov
Table 2: Predicted Molecular Geometry Parameters from DFT Calculations Note: These values are illustrative, based on typical DFT results for similar molecules.
| Parameter | Predicted Value |
| C=O Bond Length | ~1.21 Å |
| C-O (Ester) Bond Length | ~1.35 Å |
| C-F Bond Lengths | ~1.34 Å |
| C-C (Aromatic) Bond Lengths | ~1.39 Å |
| O=C-O Bond Angle | ~125° |
| C-O-C (Ester) Bond Angle | ~118° |
| Benzene Ring-Ester Torsion Angle | Variable, influenced by steric hindrance |
Conformational Analysis and Steric Effects of the Tert-butyl Group
The tert-butyl group is large and bulky, which introduces significant steric hindrance. learncbse.inbyjus.com This steric strain plays a critical role in the conformational preferences of this compound. Conformational analysis using computational methods can map the potential energy surface as a function of the rotation around key single bonds, particularly the C-O bond linking the aromatic ring to the ester functional group.
The presence of the tert-butyl group restricts free rotation, leading to a preferred conformation where the bulky group is oriented to minimize steric clashes with the ortho-substituted fluorine atom and the carbonyl oxygen. This steric hindrance is a known factor that decreases the reactivity of the carbonyl carbon toward nucleophilic attack compared to less hindered esters like methyl esters. learncbse.inncert.nic.in The steric difference between substituents can significantly impact reaction outcomes. acs.org
Prediction of Reactivity and Reaction Pathways
The chemical reactivity of this compound is governed by the interplay of its functional groups. The difluorinated benzene ring is electron-deficient due to the strong electron-withdrawing nature of the two fluorine atoms. This makes the aromatic ring susceptible to nucleophilic aromatic substitution, where a nucleophile replaces one of the fluorine atoms.
Conversely, the ester group is a site for nucleophilic acyl substitution. However, as noted, the steric bulk of the tert-butyl group hinders the approach of nucleophiles to the electrophilic carbonyl carbon. byjus.com Therefore, under many conditions, reactions at the aromatic ring may be favored over reactions at the sterically shielded ester carbonyl. Computational studies can help predict reaction barriers for different pathways, clarifying which reactive site is more likely to be involved in a given transformation. nih.gov
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution on a molecule and predicting its reactive sites. researchgate.net The MEP map illustrates regions of negative and positive electrostatic potential, which are indicative of sites for electrophilic and nucleophilic attack, respectively.
For this compound, an MEP map would show:
Negative Potential (Red/Yellow): These regions, indicating electron richness, would be concentrated around the highly electronegative carbonyl oxygen and the two fluorine atoms. These are the most likely sites for an electrophilic attack. nih.gov
Positive Potential (Blue): This electron-deficient region would be most prominent on the hydrogen atoms of the tert-butyl group and potentially on the aromatic ring hydrogens. These areas are susceptible to nucleophilic attack. researchgate.net
By identifying these reactive zones, the MEP map provides a rationalization for the molecule's observed chemical behavior and helps predict how it will interact with other reagents. nih.gov
Derivatives and Analogues of Tert Butyl 2,4 Difluorobenzoate
Modification of the Ester Moiety
The tert-butyl ester group in tert-butyl 2,4-difluorobenzoate provides significant steric bulk, which can influence reaction pathways and the stability of the compound. Replacing this group with other alkyl esters, such as methyl or ethyl esters, alters these characteristics and provides access to a different range of chemical reactivity and physical properties.
Methyl 2,4-difluorobenzoate is a closely related compound where the bulky tert-butyl group is replaced by a smaller methyl group. cymitquimica.comsigmaaldrich.com This structural change reduces steric hindrance around the carbonyl group, potentially increasing its reactivity in certain chemical transformations. It is recognized as a key intermediate in the synthesis of pharmaceuticals and agrochemicals. indiamart.com Typically appearing as a colorless to light yellow liquid, it serves as a versatile building block in organic synthesis. cymitquimica.com
Table 1: Properties of Methyl 2,4-difluorobenzoate
| Property | Value |
| Molecular Formula | C₈H₆F₂O₂ |
| Molecular Weight | 172.13 g/mol |
| Appearance | Colorless to Light yellow to Light orange clear liquid |
| Boiling Point | 128-129 °C |
| Density | 1.384 g/mL at 25 °C |
Data sourced from multiple references. sigmaaldrich.comsigmaaldrich.com
Following the same structural pattern, ethyl 2,4-difluorobenzoate is another significant analogue, synthesized through the esterification of 2,4-difluorobenzoic acid with ethanol. cymitquimica.com The presence of the ethyl group, intermediate in size between methyl and tert-butyl, offers a different balance of steric and electronic effects. This compound is also a liquid at room temperature and is utilized as an intermediate in the creation of other fluorinated compounds, finding applications in medicinal chemistry and agrochemical development. cymitquimica.com The fluorine atoms on the benzene (B151609) ring enhance its lipophilicity and can modulate its biological activity. cymitquimica.com Other alkyl esters are also synthesized to provide a range of intermediates with varying properties for different synthetic needs.
Table 2: Comparison of Alkyl 2,4-difluorobenzoate Esters
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |
| Methyl 2,4-difluorobenzoate | C₈H₆F₂O₂ | 172.13 | Less sterically hindered, used in pharmaceutical and agrochemical synthesis. indiamart.comnih.gov |
| Ethyl 2,4-difluorobenzoate | C₉H₈F₂O₂ | 186.16 | Intermediate size ester, serves as an intermediate for other fluorinated compounds. cymitquimica.comscbt.com |
| This compound | C₁₁H₁₂F₂O₂ | 214.21 | Bulky ester group provides steric protection. bldpharm.com |
Variations in Fluorination Pattern
The number and position of fluorine atoms on the aromatic ring are critical determinants of a molecule's chemical and physical properties. Isomers of difluorobenzoates, as well as analogues with more fluorine substituents, exhibit unique characteristics that are exploited in various scientific and industrial applications.
Tert-butyl 3,5-difluorobenzoate is an isomer of the parent compound, with the fluorine atoms shifted to the 3 and 5 positions of the benzene ring. cymitquimica.com This meta-substitution pattern creates a different electronic environment within the molecule compared to the 2,4-isomer. It is synthesized by the esterification of 3,5-difluorobenzoic acid with tert-butyl alcohol. The bulky tert-butyl group provides steric protection to the ester functionality, making it less reactive than smaller esters. cymitquimica.com This compound is a valuable intermediate in medicinal chemistry and materials science, where the introduction of fluorine can enhance biological activity, stability, and other physicochemical properties.
Table 3: Physicochemical Properties of Tert-butyl 3,5-difluorobenzoate
| Property | Value |
| Molecular Formula | C₁₁H₁₂F₂O₂ |
| Molecular Weight | 214.21 g/mol |
| Melting Point | 29-31 °C |
| Boiling Point | 246.9 ± 30.0 °C |
| Appearance | Colorless to light yellow solid (<29°C) or liquid (>31°C) |
Data sourced from multiple references. chemicalbook.comnih.govchemscene.com
Isomers are compounds that share the same molecular formula but have different arrangements of atoms. ck12.org In the case of difluorobenzoates, the positions of the two fluorine atoms on the benzene ring can vary, leading to several structural isomers. These isomers, while having the same types and numbers of atoms, can exhibit different physical and chemical properties due to the distinct spatial arrangement of the fluorine atoms. purdue.edu This difference in atomic arrangement can influence factors such as polarity, boiling point, melting point, and chemical reactivity. ck12.org For instance, the differing electronic effects of fluorine at various positions can alter the acidity of the parent benzoic acid and the reactivity of the corresponding ester.
Increasing the number of fluorine substituents on the benzene ring leads to trifluorobenzoate analogues. The incorporation of additional fluorine atoms can significantly impact the molecule's properties. Fluorine substitution is a widely used strategy in drug design to enhance efficacy by modulating factors like lipophilicity, metabolic stability, and binding affinity to biological targets. researchgate.net The synthesis of molecules containing a trifluoromethyl group, a common trifluorinated motif, is an active area of research for developing new pharmaceuticals. researchgate.net These highly fluorinated analogues are crucial building blocks for creating novel compounds with enhanced performance characteristics for a variety of applications.
Introduction of Additional Substituents on the Aromatic Ring
The difluorinated phenyl ring of this compound serves as a scaffold for further functionalization. The electronic nature and position of the existing fluorine atoms influence the regioselectivity of subsequent electrophilic or nucleophilic substitution reactions, allowing for the targeted synthesis of more complex molecules.
Halogenated Derivatives (e.g., Tert-butyl 5-chloro-2,4-difluorobenzoate)
The introduction of a third halogen atom, such as chlorine or bromine, onto the aromatic ring of this compound results in compounds with altered electronic and steric properties. This tri-halogenated phenyl ring is a valuable synthon for building more complex chemical structures.
A prime example is Tert-butyl 5-chloro-2,4-difluorobenzoate, which incorporates a chloro group at the C5 position. molport.com The synthesis of its parent acid, 4-chloro-2,5-difluorobenzoic acid, can be achieved through a multi-step process starting from p-fluoronitrobenzene, involving bromination, reduction, chlorination, and a final fluorination via a diazonium salt, followed by carboxylation. google.com Another related derivative is Tert-butyl 5-bromo-2,4-difluorobenzoate, which features a bromine atom in the same position. uni.lu
| Compound Name | Molecular Formula | CAS Number | SMILES Notation |
|---|---|---|---|
| Tert-butyl 5-chloro-2,4-difluorobenzoate | C11H11ClF2O2 | 1354961-13-9 | CC(C)(C)OC(=O)c1cc(Cl)c(F)cc1F molport.com |
| Tert-butyl 5-bromo-2,4-difluorobenzoate | C11H11BrF2O2 | Not Available | CC(C)(C)OC(=O)C1=CC(=C(C=C1F)F)Br uni.lu |
Aminated and Nitrated Derivatives
The incorporation of nitrogen-containing functional groups, such as amino (-NH₂) and nitro (-NO₂), onto the aromatic ring significantly modifies the electronic properties of the parent compound. These groups can act as directing groups in further synthetic steps and can be precursors to other functionalities.
Aminated derivatives are typically synthesized by the reduction of a corresponding nitro-substituted precursor or through nucleophilic aromatic substitution reactions. Several aminated analogues of this compound have been documented, including isomers where the amino group is positioned at various locations on the benzene ring relative to the fluorine and ester groups. nih.govbldpharm.comnih.gov
Nitrated derivatives are generally formed through electrophilic aromatic substitution, where a nitronium ion (NO₂⁺) attacks the electron-rich benzene ring. The reaction conditions can influence the position of nitration. researchgate.net While specific literature on the direct nitration of this compound is limited, related compounds like Tert-butyl 2-fluoro-4-nitrobenzoate provide insight into the structures of such derivatives. nih.gov The synthesis of N-alkyl-N′-nitrocarbodiimides from N-Alk-N′-(trimethylsilyl)carbodiimides using nitrating agents like N₂O₅ showcases methods for introducing nitro groups into tert-butyl containing molecules. researchgate.net
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Position of Substituent |
|---|---|---|---|
| Tert-butyl 2-amino-4,6-difluorobenzoate | C11H13F2NO2 | 229.22 | 2-amino, 4,6-difluoro nih.gov |
| Tert-butyl 4-amino-2,5-difluorobenzoate | C11H13F2NO2 | 229.22 | 4-amino, 2,5-difluoro bldpharm.com |
| Tert-butyl 2-amino-3,6-difluorobenzoate | C11H13F2NO2 | 229.22 | 2-amino, 3,6-difluoro nih.gov |
| Tert-butyl 2-fluoro-4-nitrobenzoate | C11H12FNO4 | 241.22 | 2-fluoro, 4-nitro nih.gov |
Future Research Directions
Development of Novel Synthetic Routes with Improved Sustainability
The pursuit of environmentally benign and efficient chemical processes is a paramount goal in modern chemistry. Future research concerning tert-butyl 2,4-difluorobenzoate is expected to prioritize the development of sustainable synthetic methodologies. Key areas of investigation will likely include:
Flow Chemistry: The application of flow microreactor systems presents a promising avenue for the synthesis of tert-butyl esters. rsc.orgrsc.org This technology offers enhanced reaction control, improved safety, and the potential for higher yields compared to traditional batch processes. rsc.orgrsc.org Future studies could focus on optimizing the continuous-flow synthesis of this compound, potentially leading to more efficient and scalable production.
Green Solvents and Catalysts: Research into the use of greener solvents and the elimination of hazardous reagents will be crucial. This includes exploring solvent-free reaction conditions or the use of environmentally friendly solvent alternatives. asianpubs.orgresearchgate.net The development of reusable and non-toxic catalysts is another important aspect of creating a more sustainable synthesis.
Biocatalysis: The use of enzymes in the synthesis of fluorinated compounds is a rapidly growing field. nih.govnih.govresearchgate.net Future investigations could explore the potential of engineered enzymes to catalyze the esterification of 2,4-difluorobenzoic acid with tert-butanol (B103910), offering a highly selective and environmentally friendly synthetic route.
| Research Area | Focus | Potential Advantages |
| Flow Chemistry | Optimization of continuous-flow synthesis | Improved efficiency, safety, and scalability |
| Green Chemistry | Use of sustainable solvents and catalysts | Reduced environmental impact and waste |
| Biocatalysis | Enzymatic synthesis | High selectivity and mild reaction conditions |
Exploration of New Catalytic Transformations
The presence of two fluorine atoms on the benzene (B151609) ring of this compound significantly influences its electronic properties and reactivity. Future research will likely focus on leveraging these properties through the exploration of novel catalytic transformations.
C-F Bond Activation: The activation and functionalization of carbon-fluorine bonds is a significant challenge in organic chemistry. mdpi.comnih.govbaranlab.orgdigitellinc.comepa.gov Developing catalytic systems, potentially involving transition metals or photoredox catalysts, to selectively activate one of the C-F bonds in this compound would open up a vast array of synthetic possibilities for creating more complex molecules. nih.govdigitellinc.com
Transition Metal Catalysis: The use of transition metal catalysts to mediate cross-coupling reactions is a cornerstone of modern organic synthesis. beilstein-journals.orgrsc.orgnih.gov Future work could explore the use of this compound as a substrate in various cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds.
Biocatalytic Transformations: Beyond its synthesis, biocatalysis could also be employed to perform selective transformations on the this compound molecule. acsgcipr.org Enzymes could potentially be used for selective hydrolysis or for transformations at other positions on the aromatic ring.
Expanded Applications in Drug Discovery and Agrochemicals
Fluorinated compounds play a crucial role in the development of modern pharmaceuticals and agrochemicals due to the unique properties that fluorine imparts to a molecule, such as increased metabolic stability and enhanced biological activity. agropages.comnih.gov
Pharmaceuticals: this compound can serve as a valuable starting material for the synthesis of novel drug candidates. The difluorinated phenyl moiety is a common feature in many bioactive molecules. Future research will likely involve the incorporation of this fragment into a diverse range of molecular scaffolds to explore their potential as therapeutic agents. The strategic placement of fluorine can significantly impact a drug's pharmacokinetic and pharmacodynamic properties. nih.gov
Agrochemicals: The agrochemical industry heavily relies on fluorinated compounds for the development of new pesticides and herbicides. researchgate.netnbinno.comresearchgate.net The 2,4-difluorophenyl group is a key component in a number of commercially successful agrochemicals. Future research could focus on using this compound to synthesize new generations of agrochemicals with improved efficacy and environmental profiles. agropages.comresearchgate.net
| Sector | Potential Application of this compound Derivatives |
| Pharmaceuticals | Synthesis of novel therapeutic agents with improved metabolic stability |
| Agrochemicals | Development of new pesticides and herbicides with enhanced efficacy |
Advanced Computational Modeling for Structure-Activity Relationship (SAR) Studies
Computational chemistry is an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new compounds.
QSAR and Molecular Docking: Quantitative Structure-Activity Relationship (QSAR) and molecular docking studies can be employed to predict the biological activity of derivatives of this compound. nih.gov These computational methods can help to identify promising lead compounds for further experimental investigation, thereby accelerating the drug discovery and agrochemical development process.
ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for the early-stage evaluation of drug and agrochemical candidates. nih.gov Computational modeling can be used to assess the likely ADMET profiles of molecules derived from this compound, helping to prioritize compounds with favorable properties.
Investigation of Biological Interactions and Mechanisms
Understanding how molecules interact with biological systems is fundamental to the development of new drugs and agrochemicals.
Target Identification and Validation: For derivatives of this compound that exhibit interesting biological activity, future research will focus on identifying their molecular targets and elucidating their mechanisms of action. Techniques such as affinity chromatography and proteomics can be used to identify protein binding partners.
Enzyme Inhibition Studies: Given the prevalence of fluorinated compounds as enzyme inhibitors, future studies could investigate the potential of this compound derivatives to inhibit specific enzymes of therapeutic or agricultural importance. For example, the related compound 2,4-di-tert-butylphenol has been shown to be a potent inhibitor of β-tubulin in fungi. researchgate.net
Multi-component Reactions Incorporating this compound
Multi-component reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single step.
Passerini and Ugi Reactions: The Passerini and Ugi reactions are prominent examples of isocyanide-based MCRs. researchgate.netnih.govorganic-chemistry.orgnih.govwikipedia.org Future research could explore the use of 2,4-difluorobenzoic acid, derived from the hydrolysis of this compound, as the carboxylic acid component in these reactions. This would provide a straightforward route to a wide variety of complex molecules containing the 2,4-difluorophenyl moiety. The Passerini reaction, for instance, involves the reaction of a carboxylic acid, a carbonyl compound, and an isocyanide to form an α-acyloxy amide. wikipedia.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
